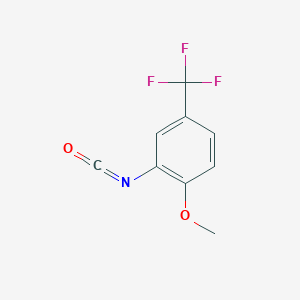

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

Description

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO2. It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Properties

IUPAC Name |

2-isocyanato-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQVJIXUIXHEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475170 | |

| Record name | 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-75-3 | |

| Record name | Benzene, 2-isocyanato-1-methoxy-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16588-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:

2-Methoxy-5-(trifluoromethyl)aniline+Phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Substitution Reactions: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas under mild conditions.

Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst or elevated temperatures.

Thiols: React with the isocyanate group to form thiocarbamates, typically under ambient conditions.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Organic Synthesis

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its isocyanate functionality allows for nucleophilic substitution reactions with amines to produce ureas, while the trifluoromethyl group enhances the compound's reactivity and stability.

Key Reactions:

- Nucleophilic Substitution: Reacts with primary or secondary amines to form ureas.

- Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution.

Polymer Chemistry

The compound is utilized in polymer chemistry for producing advanced materials. Its reactivity enables the formation of cross-linked polymers, which are essential in creating durable coatings and adhesives . The trifluoromethyl group imparts unique properties such as enhanced chemical resistance and thermal stability.

Biological Interactions

While specific biological activities are not extensively documented, compounds with isocyanate groups are known to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications that affect biological functions or contribute to toxicological effects . The potential for forming covalent bonds with amino acids suggests applications in drug development and biomolecular studies.

Adhesives and Coatings

Due to its strong bonding capabilities, this compound is integral in formulating adhesives used in automotive and construction industries. Its reactivity allows for robust adhesion to various substrates .

Fluorinated Compounds

The trifluoromethyl group enhances the compound's utility in synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals. These compounds often exhibit improved bioactivity and environmental stability .

Mechanism of Action

The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

2-Isocyanato-1-methoxybenzene: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

2-Isocyanato-4-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its chemical behavior and applications.

4-Isocyanato-1-methoxy-2-(trifluoromethyl)benzene: Positional isomer with different reactivity and applications.

Uniqueness: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical syntheses and industrial applications.

Biological Activity

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene, with the molecular formula CHFNO, is an aromatic compound characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH), and a trifluoromethyl group (-CF) on a benzene ring. This compound was first synthesized in 2009 and has since been recognized for its significant reactivity, particularly with biological macromolecules, leading to potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The unique combination of functional groups in this compound enhances its stability and reactivity. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which may influence the biological interactions of the compound. The isocyanate functionality is particularly reactive towards nucleophiles, allowing for the formation of covalent bonds with proteins and nucleic acids .

Potential Toxicological Effects

The reactivity of the isocyanate group raises concerns regarding toxicity. Isocyanates are known respiratory irritants and have been associated with occupational asthma. Furthermore, they can cause skin sensitization and other allergic reactions upon exposure . The trifluoromethyl group may also contribute to these effects by enhancing the compound's overall reactivity.

Interaction Studies

Research indicates that this compound interacts with various nucleophiles, forming covalent bonds that could modify biological functions. For instance, studies have shown that similar isocyanate derivatives can react with thiol groups in proteins, leading to irreversible modifications that affect enzyme activity.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals differences in biological activity due to variations in functional groups:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Isocyanato-1-methoxybenzene | Lacks trifluoromethyl group | Different reactivity due to absence of CF |

| 2-Isocyanato-4-(trifluoromethyl)benzene | Lacks methoxy group | Affects chemical behavior and applications |

| 4-Isocyanato-1-methoxy-2-(trifluoromethyl)benzene | Positional isomer | Different reactivity patterns due to positional changes |

This table illustrates how the presence or absence of specific functional groups influences the biological behavior and potential applications of these compounds.

Q & A

Advanced Research Question

- Accelerated stability testing : Store the compound in solvents (e.g., DMSO, THF, water) at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- Kinetic profiling : Fit decomposition data to Arrhenius models to predict shelf life.

- Moisture sensitivity : Use Karl Fischer titration to correlate water content with hydrolysis rates.

Note: Aryl isocyanates are prone to hydrolysis; anhydrous storage and stabilizers (e.g., molecular sieves) are critical .

How can computational tools predict reaction pathways involving this compound, and what experimental validation is required?

Advanced Research Question

- Reaction path sampling : Tools like GRRM or Gaussian explore intermediates and transition states. For example, simulate urea formation with amines to identify favorable pathways.

- ICReDD’s workflow : Integrate quantum chemical calculations with experimental feedback to refine reaction conditions .

- Validation : Compare predicted activation energies with experimental kinetics (e.g., Eyring plots) .

What strategies minimize byproduct formation during reactions of this compound with amines or alcohols?

Advanced Research Question

- Stoichiometric control : Use excess nucleophile to drive the reaction to completion, but avoid side reactions (e.g., oligomerization).

- Temperature gradients : Lower temperatures reduce thermal degradation; microwave-assisted synthesis enhances selectivity.

- Additives : Scavengers (e.g., molecular sieves) remove water, preventing isocyanate hydrolysis .

How can factorial design optimize multi-step syntheses involving this compound?

Advanced Research Question

- Screening experiments : Vary factors like solvent polarity, catalyst loading, and temperature in a 2³ factorial design.

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., maximum yield with minimal impurities).

- Case study : Apply this approach to a tandem reaction (e.g., isocyanate formation followed by cyclization) .

What are the applications of this compound in synthesizing bioactive or functional materials?

Basic Research Question

- Pharmaceutical intermediates : React with amines to form urea derivatives for kinase inhibitors or antimicrobial agents.

- Polymer chemistry : Incorporate into polyurethanes or coatings for enhanced thermal/chemical resistance.

- Case example : Synthesis of benzothiazole hybrids for anticancer screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.